molecular formula C12H22N2O2 B8131153 cis-3-(4-Methyl-piperazin-1-yl)-cyclohexanecarboxylic acid

cis-3-(4-Methyl-piperazin-1-yl)-cyclohexanecarboxylic acid

Cat. No.: B8131153
M. Wt: 226.32 g/mol
InChI Key: MBVYOPHPWIAIAI-MNOVXSKESA-N
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Description

cis-3-(4-Methyl-piperazin-1-yl)-cyclohexanecarboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with a carboxylic acid group and a piperazine ring, which is further substituted with a methyl group. The cis-configuration of the cyclohexane ring adds to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(4-Methyl-piperazin-1-yl)-cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride (EDCI) with gambogic acid in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired cis-configuration and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-3-(4-Methyl-piperazin-1-yl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups onto the piperazine ring.

Scientific Research Applications

cis-3-(4-Methyl-piperazin-1-yl)-cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structural properties make it a useful tool in studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-(4-Methyl-piperazin-1-yl)-cyclohexanecarboxylic acid involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3-(4-Methyl-piperazin-1-yl)-cyclohexanecarboxylic acid is unique due to its specific combination of a cyclohexane ring, carboxylic acid group, and methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1R,3S)-3-(4-methylpiperazin-1-yl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVYOPHPWIAIAI-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCC[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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